![molecular formula C11H16OS B14436388 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione CAS No. 75503-13-8](/img/structure/B14436388.png)
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethylbicyclo[221]heptane-2-one-5-thione is a bicyclic compound with a unique structure that includes a thioketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione typically involves the reaction of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione with sulfur-containing reagents. One common method is the reaction with Lawesson’s reagent, which converts the carbonyl groups into thiocarbonyl groups under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling sulfur-containing reagents.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with thioketone-containing substrates.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione involves its interaction with various molecular targets. The thioketone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: Similar structure but with carbonyl groups instead of thioketone.
6,6-Dibromo-1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione: Another bicyclic diketone with bromine substituents.
Uniqueness
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione is unique due to the presence of the thioketone group, which imparts different chemical reactivity compared to its diketone analogs. This makes it valuable for specific applications where thioketone functionality is desired .
Properties
CAS No. |
75503-13-8 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-5-sulfanylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H16OS/c1-10(2)7-5-6(8(10)12)11(3,4)9(7)13/h6-7H,5H2,1-4H3 |
InChI Key |
CZRRUXOKFFFXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1=O)C(C2=S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


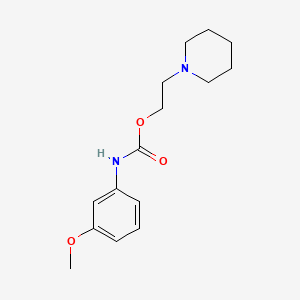
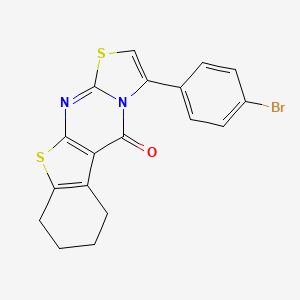
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
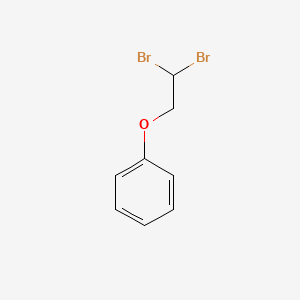
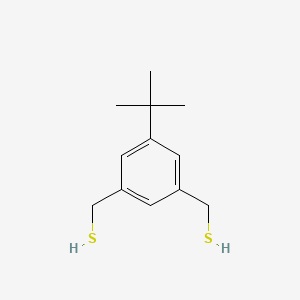
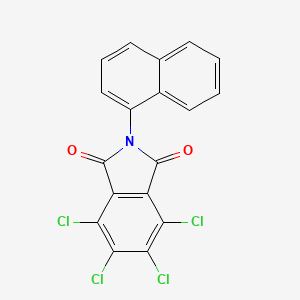

![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)



![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)

